Metabolito M4 de imidafenacina

Descripción general

Descripción

El Metabolito M4 de Imidafenacina es un metabolito del antagonista del receptor muscarínico de acetilcolina, imidafenacina. Se forma a partir de imidafenacina mediante la isoforma del citocromo P450 CYP3A4 . La imidafenacina se utiliza principalmente para tratar la vejiga hiperactiva al reducir la frecuencia urinaria a través de sus efectos antimuscarínicos .

Aplicaciones Científicas De Investigación

El Metabolito M4 de Imidafenacina tiene varias aplicaciones de investigación científica, que incluyen:

Estudios farmacocinéticos: Se utiliza para estudiar el metabolismo y la farmacocinética de imidafenacina en el cuerpo humano.

Estudios de interacción fármaco-fármaco: Ayuda a comprender las posibles interacciones entre imidafenacina y otros fármacos metabolizados por CYP3A4.

Investigación toxicológica: Se utiliza para evaluar la seguridad y toxicidad de imidafenacina y sus metabolitos.

Investigación bioquímica: Ayuda a estudiar las vías bioquímicas implicadas en el metabolismo de imidafenacina.

Mecanismo De Acción

El Metabolito M4 de Imidafenacina ejerce sus efectos uniéndose y antagonizando los receptores muscarínicos M1 y M3 con alta afinidad . Estos receptores están involucrados en la contracción del músculo detrusor en la vejiga. Al inhibir estos receptores, el this compound reduce la frecuencia de micción en pacientes con vejiga hiperactiva . Los objetivos moleculares incluyen los receptores muscarínicos M1, M2 y M3, siendo los receptores M3 los que juegan un papel importante en la contracción de la vejiga .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

It is believed to influence cell function

Molecular Mechanism

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Metabolito M4 de Imidafenacina se sintetiza a partir de imidafenacina mediante la acción del citocromo P450 CYP3A4 el proceso general implica la conversión metabólica de imidafenacina en el hígado, facilitada por CYP3A4 .

Métodos de producción industrial

La producción industrial del this compound se logra típicamente a través de la biotransformación de imidafenacina utilizando microsomas hepáticos o enzimas CYP3A4 recombinantes. Este método asegura la formación eficiente y selectiva del metabolito .

Análisis De Reacciones Químicas

Tipos de reacciones

El Metabolito M4 de Imidafenacina experimenta principalmente reacciones metabólicas, incluida la oxidación y la conjugación. La oxidación está facilitada por la enzima citocromo P450 CYP3A4 .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones metabólicas del this compound incluyen NADPH (nicotinamida adenina dinucleótido fosfato) como cofactor para la enzima citocromo P450 . Las reacciones suelen ocurrir bajo condiciones fisiológicas, como un pH de 7,4 y una temperatura de 37 °C .

Principales productos formados

El producto principal formado a partir de la oxidación de imidafenacina es el this compound. Las reacciones de conjugación adicionales pueden conducir a la formación de conjugados de glucurónido o sulfato .

Comparación Con Compuestos Similares

Compuestos similares

Tolterodina: Otro antagonista del receptor muscarínico utilizado para tratar la vejiga hiperactiva.

Solifenacina: Un antagonista selectivo del receptor M3 utilizado para el mismo propósito.

Darifenacina: Un antagonista altamente selectivo del receptor M3.

Singularidad

El Metabolito M4 de Imidafenacina es único debido a su formación específica a través de la acción de CYP3A4 y su alta afinidad por los receptores muscarínicos M1 y M3 . A diferencia de otros compuestos similares, es un metabolito directo de imidafenacina y proporciona información sobre las vías metabólicas y las interacciones del fármaco original .

Actividad Biológica

Imidafenacin is an anticholinergic medication primarily used for the treatment of overactive bladder (OAB). It selectively binds to muscarinic receptors, particularly M1 and M3 subtypes, which are crucial for bladder function. This article focuses on the biological activity of its metabolite, M4, which has been less studied compared to the parent compound.

Overview of Imidafenacin

Imidafenacin (CAS 170105-16-5) acts as an antagonist for muscarinic acetylcholine receptors, exhibiting a high affinity for M3 receptors in the urinary bladder and a lower affinity for other receptor subtypes. Its pharmacological profile indicates that it effectively reduces urinary frequency and urgency by inhibiting detrusor muscle contraction.

Metabolism and Pharmacokinetics

Imidafenacin undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and UGT1A2. Notably, its metabolites, including M4, have been reported to lack significant pharmacological activity. A preclinical study indicated that metabolites like M4 exhibit low affinities for muscarinic acetylcholine receptor subtypes compared to the parent drug .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absolute Oral Bioavailability | 57.8% |

| Tmax | 1-3 hours |

| Half-life | 3 hours |

| Volume of Distribution | 43.9 L |

| Protein Binding | 88% |

Biological Activity of Metabolite M4

Research indicates that while imidafenacin itself has a high affinity for M1 and M3 receptors, metabolite M4 does not demonstrate significant binding or activity at these sites. This lack of activity suggests that M4 may not contribute to the therapeutic effects observed with imidafenacin treatment.

Comparison of Affinities

The binding affinities of imidafenacin and its metabolites have been assessed in various studies:

- Imidafenacin : High affinity for M1 and M3 receptors.

- Metabolites (M2, M4, M9) : Low affinity for muscarinic receptor subtypes .

Case Studies and Clinical Findings

Clinical studies have evaluated the efficacy and safety of imidafenacin in combination with alpha-blockers for treating OAB symptoms. A meta-analysis revealed that imidafenacin significantly reduced OAB symptoms when combined with alpha-blockers compared to alpha-blocker monotherapy . However, it is essential to note that these effects are primarily attributed to imidafenacin rather than its metabolites.

Propiedades

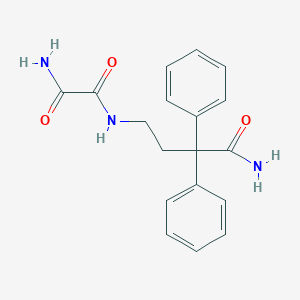

IUPAC Name |

N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIRIWDRAEJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-17-2 | |

| Record name | N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6F15S6RGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.